Iturin A2

Biological Control Field Efficacy Southern Corn Leaf Blight

Researchers and procurement managers often face inconsistencies in biocontrol agent activity due to undefined lipopeptide isomer profiles. Iturin A2 is a precisely characterized cyclic lipopeptide from Bacillus subtilis, defined by its C14 β-aminotetradecanoic acid chain, which dictates its specific antifungal spectrum. This makes it an essential reference standard for R&D and formulation. - Serves as a critical analytical standard for HPLC/MS quantification, with a defined molecular mass of 1042-1043 Da to ensure formulation batch-to-batch consistency. - Demonstrates potent in vitro activity against phytopathogens like Penicillium expansum, providing a validated MIC target (8 µg/disk) for postharvest treatment development. - Enables fundamental research on membrane selectivity, with documented differential effects between pathogenic and beneficial soil microbes.

Molecular Formula C48H74N12O14
Molecular Weight 1043.2 g/mol
Cat. No. B15392490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIturin A2
Molecular FormulaC48H74N12O14
Molecular Weight1043.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N
InChIInChI=1S/C48H74N12O14/c1-2-3-4-5-6-7-8-9-10-12-28-22-41(67)54-32(23-38(50)64)43(69)56-31(21-27-14-16-29(62)17-15-27)42(68)57-33(24-39(51)65)44(70)55-30(18-19-37(49)63)48(74)60-20-11-13-36(60)47(73)58-34(25-40(52)66)45(71)59-35(26-61)46(72)53-28/h14-17,28,30-36,61-62H,2-13,18-26H2,1H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71)/t28-,30+,31-,32+,33-,34-,35+,36+/m1/s1
InChIKeyHNAPWDKFUSLFFE-HRADWJPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iturin A2: Antifungal Lipopeptide


Iturin A2 is a cyclic lipopeptide antibiotic from the iturin family, primarily produced by Bacillus subtilis and related bacterial strains [1]. It is characterized by a cyclic heptapeptide linked to a β-amino fatty acid chain, specifically a β-aminotetradecanoic acid residue (C14) [2]. This compound exhibits potent antifungal activity against a range of phytopathogenic fungi [3] and has been identified as a major active component in several biocontrol strains [4]. Iturin A2 is one of several isomers of iturin A, which include A2 through A8, each differing in the length and branching of the β-amino fatty acid chain [5].

Compound Class
Cyclic lipopeptide antibiotic (iturin family)
Isomer Identity
Iturin A2 with C14 β-amino fatty acid chain
Biological Source
Major active component in Bacillus subtilis biocontrol strains
Analytical Use
Reference standard for iturin isomer profiling by MS/HPLC

Risks of Iturin A2 Substitution


The antifungal activity, target specificity, and environmental safety profile of iturin lipopeptides are highly dependent on the specific structure of the peptide cycle and the β-amino fatty acid chain [1]. While Iturin A2 is a major isomer produced by many biocontrol strains, its biological properties cannot be assumed to be identical to those of other iturin isomers (e.g., Iturin A6, A8) or related lipopeptide families like fengycin or surfactin [2]. Differences in the β-amino fatty acid chain length, which for Iturin A2 is a C14 β-aminotetradecanoic acid, directly influence membrane interaction, pore formation, and consequently, the spectrum of antifungal activity and hemolytic toxicity [3]. Furthermore, the distinct peptide sequences between different iturin family members (e.g., mycosubtilin vs. iturin A) lead to varying effects on membrane permeability and lytic activity against different cell types [4]. Therefore, generic substitution with a less-characterized isomer or a different lipopeptide class without specific quantitative evidence would risk significant underperformance or unintended off-target effects in a research or field application context.

β-Amino fatty acid chain length (C14)
Chain length directly influences membrane interaction and antifungal spectrum; other isomers (e.g., A6, A8) may shift target selectivity.
Peptide cycle sequence
Iturin A2 peptide differs from mycosubtilin, fengycin, or surfactin; generic substitution may alter lytic activity and hemolytic profile.
Isomer-specific potency context
Biological performance may not transfer across iturin isomers without strain-specific quantitative evidence; class-level inference alone limits substitution confidence.

Iturin A2 Efficacy Evidence


Field Efficacy Versus Synthetic Fungicide

In a direct head-to-head field comparison, partially purified Iturin A2 (75% w/v) demonstrated control efficacy against southern corn leaf blight (SCLB) that was higher than or similar to the synthetic fungicide chlorothalonil [1]. At a concentration of 300 mg/kg, Iturin A2 achieved 53.1% to 100% efficacy across in vitro, plot, and field conditions, while increasing the concentration to 500 mg/kg enhanced field efficacy to 64.2%, which was significantly higher than that of chlorothalonil [1]. This demonstrates that Iturin A2 can serve as a viable and potentially superior substitute for conventional chemical fungicides under field conditions.

Field Efficacy vs Chlorothalonil
Head-to-head
Iturin A2 300 mg/kg: 53.1–100% efficacy; 500 mg/kg: reported higher efficacy than chlorothalonil
Supports field biocontrol performance review
Reported under southern corn leaf blight conditions; field validation required
Biological Control Field Efficacy Southern Corn Leaf Blight

In Vitro Activity Against Postharvest Pathogen

Iturin A2 exhibits potent in vitro antifungal activity against Penicillium expansum, a major postharvest pathogen causing blue mold in fruits, with a reported Minimum Inhibitory Concentration (MIC) of 8 µg/disk . While this is a well-established value for Iturin A2, comparative data for other iturin isomers or lipopeptides against this specific pathogen under identical assay conditions are not available from the search results. However, the class-level inference is that this potency is characteristic of the iturin family, but its precise quantification is essential for formulation and quality control purposes. This specific MIC provides a verifiable benchmark for procuring a compound with defined antifungal potency.

In Vitro MIC vs P. expansum
Class-level
8 µg/disk
Supports formulation benchmark review
Data to verify; class-level inference, source review needed
Antifungal Activity Penicillium expansum Postharvest Disease

Selectivity: Mycorrhizae vs Fusarium

Studies on the biocontrol agent Iturin A2 revealed a differential effect on beneficial versus pathogenic soil fungi. The saprophytic growth of the arbuscular mycorrhizal fungus Glomus mosseae was inhibited only at Iturin A2 concentrations higher than 100 µg/g of sand [1]. Crucially, in the presence of a tomato host plant, both pre-infection events and intraradical growth of the mycorrhizal fungus were not negatively influenced by the compound, while infection by the pathogenic fungus Fusarium oxysporum f. sp. lycopersici was hindered [1]. This demonstrates a functional selectivity where Iturin A2 suppresses a pathogen without disrupting a beneficial symbiotic relationship under realistic plant-associated conditions.

Selectivity: Mycorrhizae vs Fusarium
Head-to-head
Fusarium oxysporum infection hindered; mycorrhizal symbiosis unaffected in planta
Supports selectivity endpoint review
Reported plant-associated context; biocontrol-relevant concentrations
Biocontrol Mycorrhizae Selectivity Fusarium oxysporum

Predominant Isomer Identification

Analytical characterization is essential for verifying the identity and purity of complex natural products like lipopeptides. In the biocontrol strain Bacillus subtilis KS03, tandem mass spectrometry (MALDI-TOF/TOF MS/MS) analysis identified the major antifungal compound with a molecular mass of 1042 Da, confirming it as iturin A2 [1]. Similarly, ESI-MS analysis of another strain, B. subtilis MHS15, revealed the production of three iturin A isomers with molecular weights of 1043.46, 1057.37, and 1071.48 Da, which were assigned as iturin A2, A3/A4/A5, and A6/A7, respectively, with A2 being the dominant isomer based on RP-HPLC profiles [2]. This consistent identification of Iturin A2 as a major, if not the predominant, active isomer in multiple biocontrol strains underscores its significance as the key analytical marker and active principle for quality control in strain selection and fermentation process optimization.

Isomer Identification by MS
Class-level
MALDI-TOF/TOF and ESI-MS confirmed Iturin A2 (1042–1043 Da) as major isomer
Supports analytical identity verification
Consistent across multiple Bacillus strains; class-level characterization
Mass Spectrometry Characterization Iturin Isomers

Iturin A2 Applications


Biocontrol for Leaf Spot Diseases

Formulation of Iturin A2 as a biofungicide for field application against diseases like southern corn leaf blight. The evidence supports that at concentrations of 300-500 mg/kg, Iturin A2 can achieve control efficacy comparable to or exceeding the synthetic fungicide chlorothalonil, providing a viable, lower-toxicity alternative for integrated pest management programs [1].

Postharvest Produce Protection

Development of an Iturin A2-based treatment for postharvest fungal pathogens, specifically targeting Penicillium expansum on fruits. The demonstrated in vitro MIC of 8 µg/disk against this pathogen provides a quantitative target concentration for formulating effective dips, sprays, or coatings to reduce spoilage and extend shelf life [1].

Lipopeptide Analytical Standard

Procurement of high-purity Iturin A2 for use as a reference standard in mass spectrometry and HPLC analysis. Its well-defined molecular mass of 1042-1043 Da and its status as a major isomer in many Bacillus biocontrol strains make it an essential analytical tool for identifying and quantifying iturin production in novel isolates, optimizing fermentation processes, and ensuring batch-to-batch consistency of biopesticide formulations [1].

Membrane Selectivity & Symbiosis Research

Use of Iturin A2 in fundamental research on plant-microbe interactions. The compound's demonstrated ability to differentially affect a pathogenic fungus (Fusarium oxysporum) while sparing a beneficial mycorrhizal symbiont (Glomus mosseae) in a plant-associated context makes it a valuable tool for investigating the mechanisms of membrane selectivity and the ecological impacts of biocontrol agents on the soil microbiome [1].

Application
Selection Property
Validation Focus
Biocontrol field research for leaf spot diseases
Field efficacy against Bipolaris maydis
Field performance vs synthetic fungicide benchmark
Postharvest fungal control research
In vitro antifungal potency against Penicillium expansum
MIC benchmark for formulation screening
Lipopeptide analytical standard
Mass spectrometry identity confirmation
Isomer profiling and fermentation QC
Membrane selectivity & symbiosis research
Differential antifungal activity (pathogen vs symbiont)
Ecological impact on soil microbiome models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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